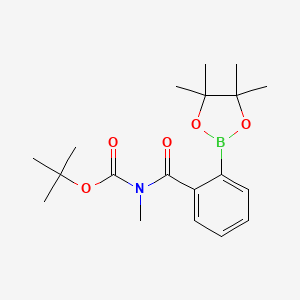

2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester

Description

2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester is a boronic acid derivative with a pinacol ester protecting group and a substituted phenyl ring featuring both N-Boc (tert-butoxycarbonyl) and N-methylcarbamoyl functionalities. Its molecular formula is C₁₈H₂₇BN₂O₅, with a molecular weight of 362.23 g/mol. This compound is primarily utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where it serves as a boronate coupling partner for constructing biaryl systems . Additionally, its dual-functional structure (Boc as a protecting group and methylcarbamoyl as a polar substituent) makes it relevant in drug delivery systems, especially in stimuli-responsive nanomaterials that leverage reactive oxygen species (ROS) or pH sensitivity .

Properties

Molecular Formula |

C19H28BNO5 |

|---|---|

Molecular Weight |

361.2 g/mol |

IUPAC Name |

tert-butyl N-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]carbamate |

InChI |

InChI=1S/C19H28BNO5/c1-17(2,3)24-16(23)21(8)15(22)13-11-9-10-12-14(13)20-25-18(4,5)19(6,7)26-20/h9-12H,1-8H3 |

InChI Key |

QCEZXQBNCKLXGH-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2C(=O)N(C)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthesis of N-Boc-N-methylcarbamoyl-Substituted Phenylboronic Acid

Step 1: Boc Protection of Aniline Derivative

- Starting Material: 2-Aminophenyl derivative

- Reagents: Di-tert-butyl dicarbonate (Boc2O), base (e.g., triethylamine)

- Conditions: Room temperature, inert atmosphere (N₂ or Ar), in anhydrous dichloromethane

- Reaction: The amino group on the phenyl ring reacts with Boc2O to form the N-Boc protected derivative.

Step 2: N-Methylation of the Carbamoyl Group

- Reagents: Methyl iodide (CH₃I) or methyl triflate (for methylation of the carbamate nitrogen)

- Conditions: Slightly elevated temperature (~40°C), in the presence of a base such as potassium carbonate

- Outcome: Formation of N-methylcarbamoyl protected phenyl derivative

Formation of the Boronic Ester

Step 3: Boronation via Miyaura Borylation

- Reagents: Aryl halide (e.g., aryl bromide or iodide), bis(pinacolato)diboron (B₂pin₂)

- Catalyst: Palladium(0) complexes such as Pd(dppf)Cl₂ or Pd(PPh₃)₄

- Base: Potassium acetate (KOAc) or potassium carbonate

- Solvent: Anhydrous dimethylformamide (DMF), toluene, or dioxane

- Conditions: Heating at 80–110°C under inert atmosphere

- Reaction: The aryl halide undergoes a palladium-catalyzed borylation to yield the boronic ester.

Purification and Characterization

- Purification: Recrystallization or column chromatography using hexane/ethyl acetate mixtures

- Characterization: NMR (¹H, ¹³C, ¹¹B), HRMS, IR spectroscopy to confirm structure and purity

Notes on Reaction Conditions and Stability

- Anhydrous Conditions: Essential throughout the boronation step to prevent hydrolysis of boronic esters.

- Temperature Control: Elevated temperatures facilitate borylation but must be optimized to prevent decomposition.

- Protection Strategies: Boc groups provide stability during boronation and can be removed later under acidic conditions if necessary.

- Purification: Recrystallization from non-polar solvents ensures high purity, critical for subsequent applications.

Recent Research Discoveries and Data

Deprotection of Pinacol Esters

Recent advances highlight the difficulty in deprotecting pinacol esters without hydrolyzing the boronic acid. A two-step protocol involving oxidative removal with sodium periodate has been developed, offering selective cleavage while preserving the Boc group (see Sun et al., 2010).

Alternative Synthetic Approaches

- Cu(I)-Catalyzed β-Borylation of α,β-Unsaturated Carbonyls: This method enables regioselective borylation, expanding the scope of boronic ester synthesis (Yamagiwa et al., 2003).

- Amination of Boronic Esters: Recent protocols utilize O-methylhydroxylamine derivatives for amination, providing access to boronic acids with amino functionalities (see reference).

Data Tables Summarizing Key Parameters

| Step | Reagents | Catalyst/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Boc Protection | Boc₂O, Et₃N | Room temp, anhydrous | 85–90 | Protects amino group |

| N-Methylation | CH₃I, K₂CO₃ | 40°C, 12 h | 75–85 | Methylates carbamate nitrogen |

| Borylation | B₂pin₂, Pd(dppf)Cl₂ | 80–110°C, inert atmosphere | 70–85 | Regioselective boron addition |

| Purification | Recrystallization | - | - | Ensures high purity |

Chemical Reactions Analysis

Types of Reactions

2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester undergoes various types of chemical reactions, including:

Suzuki–Miyaura Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst.

Hydrolysis: The compound can hydrolyze under acidic or basic conditions to yield the corresponding boronic acid.

Protodeboronation: This reaction involves the removal of the boronic ester group, often using a radical approach.

Common Reagents and Conditions

Suzuki–Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.

Hydrolysis: Acidic (e.g., HCl) or basic (e.g., NaOH) conditions are employed.

Protodeboronation: Radical initiators and hydrogen donors are used.

Major Products

Suzuki–Miyaura Coupling: The major products are biaryl compounds.

Hydrolysis: The major product is 2-(N-Boc-N-methylcarbamoyl)phenylboronic acid.

Protodeboronation: The major product is the corresponding aryl compound.

Scientific Research Applications

2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester has diverse applications in scientific research:

Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.

Biology: Employed in the synthesis of biologically active molecules and drug candidates.

Medicine: Utilized in the development of boron-containing drugs for neutron capture therapy.

Industry: Applied in the production of advanced materials and polymers.

Mechanism of Action

The compound exerts its effects primarily through its boronic ester group, which can participate in various chemical reactions. In Suzuki–Miyaura coupling, the boronic ester undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired biaryl product . In hydrolysis, the boronic ester is cleaved to yield the corresponding boronic acid .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares key structural analogs of phenylboronic acid pinacol esters, emphasizing substituent variations and their implications:

Solubility and Stability

- Solubility Trends: Pinacol esters generally exhibit higher solubility in organic solvents (e.g., chloroform, acetone) compared to parent boronic acids due to reduced polarity . For example, phenylboronic acid pinacol ester shows >90% solubility in chloroform at 25°C, while phenylboronic acid dissolves <10% under the same conditions . Bulky substituents like N-Boc and N-methylcarbamoyl slightly reduce solubility compared to simpler analogs (e.g., N-methylaminomethyl variant) due to increased steric hindrance and molecular weight .

- Stability: The Boc group provides acid-labile protection, enabling controlled deprotection in acidic environments (e.g., tumor microenvironments in drug delivery) . Methylcarbamoyl enhances hydrolytic stability compared to esters with primary amines (e.g., benzylaminomethyl analog in ), which may oxidize or degrade under harsh conditions .

Reactivity in Cross-Coupling Reactions

- Electronic Effects: Electron-withdrawing groups (e.g., carbamoyl in ) increase the electrophilicity of the boronic ester, accelerating Suzuki-Miyaura reactions. Conversely, electron-donating groups (e.g., N-methylaminomethyl in ) slow reactivity but improve regioselectivity .

- Steric Effects: The Boc group in 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester introduces steric bulk, reducing coupling efficiency compared to less hindered analogs like 4-(N-Boc-amino)phenylboronic Acid Pinacol Ester .

Biological Activity

The compound 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester is a derivative of boronic acid that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its interactions with various biomolecules, therapeutic applications, and relevant case studies.

Boronic acids, including 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester, are known for their ability to interact with biomolecules through reversible covalent bonding to diols. This characteristic enables them to modulate enzyme activity and affect cellular signaling pathways. The biological activities of boronic acid derivatives can be categorized as follows:

- Anticancer Activity : Boronic acids have been shown to inhibit proteasome activity, which is crucial in the degradation of proteins that regulate cell cycle and apoptosis. For instance, compounds like bortezomib, a boronic acid derivative, are used in multiple myeloma treatment due to their ability to induce apoptosis in cancer cells .

- Antibacterial and Antiviral Properties : Research indicates that boronic acids can inhibit bacterial growth by targeting specific enzymes essential for bacterial cell wall synthesis. Some studies have also reported antiviral properties against RNA viruses by disrupting viral replication processes .

- Sensor Applications : Boronic acids are utilized in biosensors for detecting glucose and other sugars due to their ability to form stable complexes with diols .

Study 1: Anticancer Efficacy

A study published in 2020 explored the efficacy of various boronic acid derivatives in inhibiting cancer cell proliferation. The results showed that 2-(N-Boc-N-methylcarbamoyl)phenylboronic Acid Pinacol Ester exhibited significant cytotoxic effects on human cancer cell lines, particularly those resistant to conventional therapies. The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased caspase activity .

Study 2: Antibacterial Activity

In another investigation, the antibacterial properties of phenylboronic acid derivatives were assessed against Escherichia coli and Staphylococcus aureus. The study revealed that the pinacol ester form of phenylboronic acid demonstrated potent antibacterial activity, with a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics. This suggests a promising alternative for treating bacterial infections .

Data Tables

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.